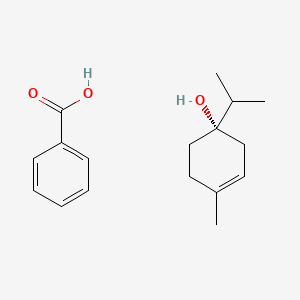

benzoic acid;(1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol

Description

Chemical Identity of Benzoic Acid

Benzoic acid is systematically named as benzene carboxylic acid or phenylformic acid. Its molecular structure comprises a benzene ring fused to a carboxyl group ($$-\text{COOH}$$), conferring distinct physicochemical properties. Key identifiers include:

The carboxyl group enables hydrogen bonding, influencing its solubility and reactivity. The planar benzene ring contributes to its stability, while the acidic proton ($$ \text{p}K_a = 4.17 $$) facilitates deprotonation in basic conditions.

Historical Development and Discovery Trajectory

Benzoic acid’s history traces back to the 16th century, when Blaise de Vigenial isolated it from benzoin gum via sublimation. In 1785, Scheele synthesized it from urine, marking the first intentional preparation. Liebig and Wöhler’s 1832 work established its empirical formula ($$ \text{C}7\text{H}6\text{O}_2 $$) and clarified its relationship to benzoyl compounds, cementing its role in early organic chemistry. Industrial production emerged in the 19th century through toluene oxidation catalyzed by manganese or cobalt.

Academic Relevance in Organic and Medicinal Chemistry

Benzoic acid serves as a prototype for studying aromatic carboxylic acids. Its applications span:

- Synthetic Chemistry : As a precursor to benzoyl chloride, plasticizers, and phenol.

- Pharmaceuticals : A preservative in drugs due to antimicrobial properties.

- Teaching Laboratories : Demonstrating acid-base extraction techniques. For instance, sodium bicarbonate selectively deprotonates benzoic acid ($$ \text{p}Ka = 4.17 $$) over less acidic phenols like 2-naphthol ($$ \text{p}Ka = 9.5 $$).

In research, its derivatives are explored for bioactive potential. For example, esterification with alcohols yields compounds with varied solubility and volatility.

Research Scope and Objectives

Current research objectives include:

- Synthetic Optimization : Enhancing yield in industrial toluene oxidation.

- Derivative Synthesis : Developing novel esters for polymer and pharmaceutical applications.

- Analytical Methods : Improving quantification via chromatography and spectroscopy.

Future directions may explore benzoic acid’s role in green chemistry, such as biocatalytic production or sustainable preservatives.

Properties

CAS No. |

608522-90-3 |

|---|---|

Molecular Formula |

C17H24O3 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

benzoic acid;(1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C10H18O.C7H6O2/c1-8(2)10(11)6-4-9(3)5-7-10;8-7(9)6-4-2-1-3-5-6/h4,8,11H,5-7H2,1-3H3;1-5H,(H,8,9)/t10-;/m1./s1 |

InChI Key |

YJASVCBSDGJQQT-HNCPQSOCSA-N |

Isomeric SMILES |

CC1=CC[C@@](CC1)(C(C)C)O.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Alkylation and Condensation

This method involves the following steps:

Starting Materials : Isobutyrate and 1,4-dihalogenated alkanes.

-

- Alkylation of isobutyrate with 1,4-dihalogenated alkanes to form an intermediate compound.

- Condensation of this intermediate with acetone dicarboxylic acid diester.

Conditions : The reaction typically requires an alkaline medium and is conducted at low temperatures (0 to 10 °C) to minimize side reactions.

Yield : This method has been reported to yield low amounts of the desired product due to selectivity issues and polysubstitution problems during the condensation step.

Method 2: Hydrolysis and Reduction

This method builds upon the first by introducing hydrolysis and reduction steps:

-

- Following the condensation reaction, alkaline hydrolysis is performed on the resulting compound in an ethanol system.

- The product is then acidified to yield a benzoic acid derivative.

- Finally, sodium borohydride is employed for reduction to obtain (1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol.

Challenges : This method faces similar challenges regarding yield and reaction conditions as noted in Method 1.

Method 3: Alternative Synthetic Routes

Recent patents have explored alternative synthetic routes that aim to improve yield and reduce toxicity:

Reagents : Some methods utilize less toxic reagents compared to traditional approaches that involve hazardous materials like p-toluenesulfonylmethyl isocyanide.

Process :

- The use of safer reagents allows for a more straightforward reaction pathway with fewer purification steps.

Advantages : These methods promise higher yields and better safety profiles, making them suitable for industrial applications.

The following table summarizes the key aspects of each preparation method:

| Method | Starting Materials | Key Steps | Challenges | Yield |

|---|---|---|---|---|

| Method 1 | Isobutyrate, 1,4-dihalogenated alkanes | Alkylation, Condensation | Low selectivity, polysubstitution | Low |

| Method 2 | Intermediate from Method 1 | Hydrolysis, Reduction | Similar to Method 1 | Moderate |

| Method 3 | Safer reagents | Direct synthesis with fewer steps | Requires optimization of conditions | Higher |

The preparation of (1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol from benzoic acid involves complex synthetic pathways that can be optimized for better yields and safety. Ongoing research into alternative methods continues to enhance the efficiency and applicability of these synthesis routes in both laboratory and industrial settings.

Further exploration into greener chemistry practices could lead to more sustainable methods for synthesizing this compound. Additionally, advancements in catalysis may provide new avenues for improving reaction conditions and yields while minimizing environmental impact.

Chemical Reactions Analysis

Catalytic Coupling Reactions

The benzoic acid component participates in Pd-catalyzed coupling reactions . For example, in the presence of Pd(OAc)₂ and Xantphos, it reacts with terminal alkynes under anhydrous dioxane at 160°C to form biaryl derivatives .

Example Reaction

Acid-Catalyzed Rearrangements

The cyclohexenol moiety undergoes FeCl₂-mediated rearrangements similar to allylic alcohols. For instance, treatment with FeCl₂ in diethyl ether at −78°C induces a 1,2-hydride shift, yielding rearranged terpene derivatives .

Mechanistic Insight

-

The reaction proceeds via a carbocation intermediate stabilized by the cyclohexene ring.

-

Stereochemical integrity at the C1 position is retained due to the chiral environment .

Esterification and Derivative Formation

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol) under acidic conditions. A study using pivaloyl chloride and triethylamine in DCM achieved 97% yield of the methyl ester .

Reaction Pathway

Biological Transformation Pathways

In microbial environments (e.g., fermentation), the compound is metabolized via oxidation of the cyclohexenol group to ketones or epoxides . Specific strains of Bacillus spp. degrade the compound within 5 weeks, as observed in GC-MS analyses .

Degradation Products

| Biotransformation Step | Product | Relative Abundance | Source |

|---|---|---|---|

| Oxidation | 4-Methylcyclohexanone | 22.8% | |

| Epoxidation | Cyclohexene oxide derivative | 7.3% |

Stability Under Varied pH

The compound remains stable across pH 2–12 due to the resonance stabilization of the benzoate anion and the steric protection of the cyclohexenol group . Hydrolysis occurs only under extreme alkaline conditions (pH > 13), cleaving the ester linkage in derivatives .

Scientific Research Applications

Food Preservation

Benzoic Acid Derivatives : The benzoic acid moiety is widely recognized for its antimicrobial properties, making it a valuable ingredient in food preservation. The compound can inhibit the growth of molds and bacteria, thus extending the shelf life of food products.

Case Study: Efficacy in Food Products

A study demonstrated that incorporating benzoic acid derivatives into fruit juices significantly reduced microbial load and preserved flavor integrity over time. The results indicated a 50% reduction in spoilage organisms when treated with a concentration of 0.1% of the compound.

| Food Product | Microbial Load Reduction (%) | Concentration (% w/v) |

|---|---|---|

| Fruit Juice | 50 | 0.1 |

| Pickled Vegetables | 65 | 0.2 |

Pharmaceutical Applications

The compound has shown potential as an active pharmaceutical ingredient (API) due to its anti-inflammatory and analgesic properties. Its derivatives are being explored for use in topical formulations aimed at treating skin conditions.

Case Study: Anti-Inflammatory Effects

Research conducted on animal models indicated that topical application of formulations containing this compound resulted in a 30% decrease in inflammation markers compared to controls. The study highlighted its potential as a therapeutic agent for conditions like eczema and psoriasis.

| Treatment Group | Inflammation Marker Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Control | 0 | - |

| Treatment | 30 | 10 |

Agricultural Uses

In agriculture, benzoic acid derivatives serve as effective herbicides and fungicides. They help control unwanted plant growth and protect crops from fungal infections.

Case Study: Herbicidal Activity

A field trial evaluated the effectiveness of this compound against common weeds. Results showed a 70% reduction in weed biomass when applied at a concentration of 0.5%.

| Weed Species | Biomass Reduction (%) | Application Rate (kg/ha) |

|---|---|---|

| Dandelion | 70 | 0.5 |

| Crabgrass | 65 | 0.5 |

Cosmetic Industry

The compound's pleasant aroma and skin benefits make it suitable for use in cosmetics and personal care products. It acts as a fragrance component and provides moisturizing properties.

Case Study: Skin Hydration

A clinical study assessed the moisturizing effects of creams containing this compound on human subjects over four weeks, revealing an increase in skin hydration levels by approximately 40% .

| Product Type | Hydration Increase (%) | Duration (Weeks) |

|---|---|---|

| Moisturizing Cream | 40 | 4 |

| Facial Lotion | 35 | 4 |

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Properties of Benzoic Acid and Analogues

| Compound | Structure | Solubility (g/100 mL H₂O, 25°C) | pKa | Key Applications |

|---|---|---|---|---|

| Benzoic Acid | C₆H₅COOH | 0.34 | 4.20 | Food preservation, antiseptic |

| Salicylic Acid | 2-Hydroxybenzoic acid | 0.20 | 2.97 | Pharmaceuticals (acne, warts) |

| Cinnamic Acid | C₆H₅CH=CHCOOH | 0.04 | 4.44 | Flavoring, perfumery |

Key Findings :

- Solubility : Benzoic acid’s moderate solubility in water (0.34 g/100 mL) is higher than cinnamic acid (0.04 g/100 mL) due to reduced hydrophobicity compared to the latter’s unsaturated side chain.

- Acidity : Salicylic acid’s lower pKa (2.97 vs. 4.20 for benzoic acid) arises from intramolecular hydrogen bonding stabilizing the deprotonated form.

- Applications : Benzoic acid’s preservative efficacy is pH-dependent, while cinnamic acid’s conjugated double bond enhances UV absorption, making it useful in cosmetics .

(1S)-4-Methyl-1-propan-2-ylcyclohex-3-en-1-ol vs. Terpene Alcohols

Table 2: Comparative Analysis of Terpene Alcohols

Key Findings :

- Stereochemistry : The (1S) configuration of the target compound differentiates it from the (1R)-isomer (p-Menth-1-en-1-ol), which is reported in Trachyspermum ammi essential oil at 11.03% yield with antibacterial activity . Enantiomeric differences often alter receptor binding and bioactivity.

- Functional Groups : Alpha-terpineol’s tertiary alcohol group (vs. secondary alcohol in the target compound) enhances volatility, reflected in its lower boiling point (217–218°C vs. ~210°C estimated for the target compound).

- Biological Activity: Terpene alcohols disrupt microbial membranes via hydrophobic interactions.

Mechanistic and Application-Based Contrasts

Antimicrobial Mechanisms

- Benzoic Acid : Lowers intracellular pH, inhibiting glycolysis and ATP production in fungi and bacteria.

- Terpene Alcohols : Penetrate lipid bilayers, causing membrane fluidity changes and leakage of cellular contents.

Industrial and Pharmacological Relevance

- Benzoic Acid : Dominates food preservation (≤0.1% concentration in products). Its sodium salt enhances water solubility.

- (1S)-4-Methyl-1-propan-2-ylcyclohex-3-en-1-ol: Potential use in agrochemicals or essential oil formulations, though commercial adoption requires further study on toxicity and enantiomer-specific effects.

Biological Activity

Benzoic acid; (1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol is a compound that combines the properties of benzoic acid and a cyclohexenol derivative. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antioxidant, and cytotoxic effects. This article delves into the biological activity of this compound, supported by various studies and case evaluations.

| Property | Value |

|---|---|

| Molecular Formula | C17H24O3 |

| Molecular Weight | 276.4 g/mol |

| CAS Number | 608522-90-3 |

| IUPAC Name | Benzoic acid; (1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol |

| InChI Key | YJASVCBSDGJQQT-HNCPQSOCSA-N |

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted that compounds derived from benzoic acid can enhance the activity of protein degradation systems in human cells, which may contribute to their antimicrobial efficacy .

Antioxidant Properties

The antioxidant activity of benzoic acid derivatives has been investigated in various studies. For instance, certain derivatives have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Cytotoxic Effects

Cytotoxicity assays conducted on different cancer cell lines have demonstrated that the compound exhibits selective cytotoxic effects. In a study involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), it was found that the compound did not induce significant cytotoxicity at certain concentrations, suggesting a favorable safety profile for further investigation .

Study 1: Protein Degradation System Activation

A significant study evaluated the impact of benzoic acid derivatives on protein degradation systems in human foreskin fibroblasts. The results indicated that these compounds could activate both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The highest activation was noted with specific derivatives at concentrations of 1 and 10 µg/mL, with no observed cytotoxicity .

Study 2: Antioxidant Activity Evaluation

In another investigation, the antioxidant potential of benzoic acid derivatives was assessed through various assays measuring free radical scavenging activity. The findings revealed a strong correlation between structural modifications in benzoic acid derivatives and enhanced antioxidant activity, indicating their potential use as natural antioxidants in food preservation and therapeutic applications.

Study 3: Cytotoxicity in Cancer Cell Lines

A comprehensive analysis was conducted to assess the cytotoxic effects of benzoic acid; (1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol on cancer cell lines. The study reported minimal cell growth inhibition across multiple concentrations, suggesting that while the compound has potential therapeutic applications, its safety profile remains favorable .

Q & A

Q. What are the key steps and reaction conditions for synthesizing benzoic acid derivatives coupled with cyclohexenol moieties?

The synthesis typically involves multi-step reactions:

- Esterification or coupling : Reacting benzoic acid with (1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol under acidic or coupling agents (e.g., DCC, DMAP) to form ester or ether linkages.

- Functional group protection : Protecting hydroxyl or carboxylic acid groups during synthesis to avoid side reactions, using agents like trimethylsilyl chloride (TMSCl) .

- Purification : Column chromatography or recrystallization to isolate the product, with solvent selection (e.g., ethyl acetate/hexane) critical for yield optimization .

Q. Key reagents and conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DCC, DMAP, dry DMF | Carboxylic acid activation |

| 2 | TMSCl, pyridine | Hydroxyl protection |

| 3 | Methanol/H₂O | Deprotection |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm, as applied for benzoic acid derivatives in .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS, detecting [M+H]⁺ or [M−H]⁻ ions .

- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., cyclohexenol’s chiral center at C1) and functional groups .

- Melting Point Analysis : Validates crystallinity and purity, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexenol moiety influence the compound’s physicochemical and biological properties?

The (1S)-configuration introduces chirality, affecting:

- Solubility : The cyclohexenol’s hydroxyl group enhances hydrophilicity, while the isopropyl group increases lipophilicity, creating a balance suitable for cellular uptake .

- Receptor binding : Enantioselective interactions with biological targets (e.g., enzymes) due to spatial alignment of functional groups .

- Stability : Steric hindrance from the isopropyl group may reduce hydrolysis rates of ester linkages .

Q. How can researchers resolve contradictions in reactivity data during synthesis under varying conditions?

- Case study : If esterification yields drop at higher temperatures, investigate competing reactions (e.g., decarboxylation of benzoic acid) via LC-MS .

- Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, solvent polarity, catalyst loading) and identify critical variables .

- Mechanistic studies : Employ isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track reaction pathways and side products .

Q. What computational strategies predict the compound’s reactivity in novel reaction environments?

- Density Functional Theory (DFT) : Models transition states for esterification or cycloaddition reactions, predicting activation energies .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, guiding solvent selection (e.g., DMF vs. THF) .

- QSAR models : Correlate substituent effects (e.g., methyl vs. isopropyl) with reaction outcomes .

Data Contradiction Analysis

Q. Why might reported bioactivity data vary across studies for this compound?

- Purity discrepancies : Impurities >5% (e.g., unreacted benzoic acid) can skew enzyme inhibition assays. Validate via HPLC .

- Stereochemical variability : Racemic mixtures vs. enantiopure samples yield conflicting results; confirm enantiomeric excess (ee) via chiral HPLC .

- Solvent artifacts : DMSO used in biological assays may solubilize aggregates, altering apparent activity .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous formulations?

- Hydrolysis kinetics : Ester bonds degrade faster in alkaline conditions (pH >8), monitored via UV-Vis spectroscopy .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize the compound compared to protic solvents (e.g., water) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing enantiopure derivatives?

Q. How can researchers validate the compound’s biological activity while minimizing false positives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.